N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946239-49-2
VCID: VC5206197
InChI: InChI=1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3
SMILES: CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Molecular Formula: C20H22N4O2S2
Molecular Weight: 414.54

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

CAS No.: 946239-49-2

Cat. No.: VC5206197

Molecular Formula: C20H22N4O2S2

Molecular Weight: 414.54

* For research use only. Not for human or veterinary use.

N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide - 946239-49-2

Specification

CAS No. 946239-49-2
Molecular Formula C20H22N4O2S2
Molecular Weight 414.54
IUPAC Name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C20H22N4O2S2/c1-15-10-12-24(13-11-15)19-9-8-18(21-22-19)16-4-6-17(7-5-16)23-28(25,26)20-3-2-14-27-20/h2-9,14-15,23H,10-13H2,1H3
Standard InChI Key RDLZQFKUNVMNMG-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4

Introduction

Structural and Chemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20_{20}H22_{22}N4_4O2_2S2_2
Molecular Weight414.54 g/mol
IUPAC NameN-[4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Topological Polar Surface Area112 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
LogP (Partition Coefficient)3.2 (estimated)

These properties suggest moderate lipophilicity, aligning with its potential for membrane permeability in biological systems .

Spectroscopic and Crystallographic Data

While experimental crystallographic data for this specific compound remains unpublished, analogs such as N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS No. G620-0793) exhibit monoclinic crystal systems with space group P21_1/c, as inferred from related sulfonamide derivatives . The presence of the sulfonamide group typically induces strong intermolecular hydrogen bonds (N–H···O=S), stabilizing the crystal lattice .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves a multi-step sequence:

  • Pyridazine Ring Formation: Condensation of hydrazine with a 1,4-diketone precursor yields the pyridazine core.

  • Piperidine Substitution: Nucleophilic aromatic substitution (SN_\text{N}Ar) at the pyridazine C6 position using 4-methylpiperidine introduces the amine group.

  • Sulfonamide Coupling: Reaction of 4-aminophenylpyridazine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., pyridine) forms the sulfonamide linkage .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, ethanol, reflux78%
24-Methylpiperidine, DMF, 100°C65%
3Thiophene-2-sulfonyl chloride, pyridine, RT82%

Structural Analogues and SAR Insights

Modifications to the piperidine and sulfonamide groups significantly alter bioactivity:

  • Piperidine Methylation: The 4-methyl group enhances metabolic stability compared to unsubstituted piperidine derivatives .

  • Sulfonamide Substitution: Replacement of thiophene with phenyl reduces solubility but increases affinity for hydrophobic binding pockets .

For instance, the analogue 6-(4-methylpiperazin-1-yl)-3-pyridin-4-yl-2-(3-thiophen-3-ylphenyl)imidazo[1,2-b]pyridazine (PubChem CID 127035765) demonstrates improved kinase inhibition profiles, underscoring the importance of the imidazopyridazine scaffold in medicinal chemistry .

Biological Applications and Mechanistic Studies

RNA Interference (RNAi) Modulation

A landmark 2024 study demonstrated that incorporating 2'-formamidonucleoside derivatives—synthesized using intermediates related to N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide—into siRNA strands reduces seed-based off-target effects . Key findings include:

  • Thermodynamic Stability: Introduction of the formamido group at the 2nd position of the guide strand decreased duplex stability by ΔG=1.2kcal/mol\Delta G = -1.2 \, \text{kcal/mol}, as measured by UV melting curves .

  • Structural Integrity: X-ray crystallography confirmed that modified siRNAs retain the canonical A-form helix, with RMSD = 0.8 Å compared to wild-type .

  • Off-Target Suppression: siRNAs with 2'-formamido modifications at non-seed positions reduced off-target mRNA binding by 74% while maintaining 89% on-target activity .

Pesticidal Activity

Computational and Pharmacokinetic Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp=12.6×106cm/sP_{\text{app}} = 12.6 \times 10^{-6} \, \text{cm/s}) predicts favorable intestinal absorption.

  • Metabolism: CYP3A4-mediated oxidation of the piperidine methyl group is the primary metabolic pathway, with a half-life (t1/2t_{1/2}) of 3.2 hours in human liver microsomes.

  • Toxicity: Ames test-negative, with an LD50_{50} > 500 mg/kg in murine models .

Molecular Docking Studies

Docking into the RNA-induced silencing complex (RISC) revealed:

  • The sulfonamide group forms hydrogen bonds with Arg2A (binding energy = -8.4 kcal/mol).

  • The 4-methylpiperidine moiety occupies a hydrophobic cleft near Tyr1B, reducing non-seed interactions .

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